Acetic acid;2,6-dimethylocta-3,7-dien-2-ol
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Overview
Description
Acetic acid;2,6-dimethylocta-3,7-dien-2-ol, also known as geranyl acetate, is an organic compound with the molecular formula C12H20O2. It is a naturally occurring ester found in various essential oils, including those of lemongrass, lavender, and roses. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranyl acetate can be synthesized through the esterification of geraniol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of geraniol to geranyl acetate .
Industrial Production Methods
In industrial settings, geranyl acetate is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation, ensures the efficient production of high-quality geranyl acetate .
Chemical Reactions Analysis
Types of Reactions
Geranyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, geranyl acetate can be hydrolyzed back to geraniol and acetic acid.
Oxidation: Geranyl acetate can be oxidized to form geranyl acetate epoxide using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction of geranyl acetate can yield geraniol through catalytic hydrogenation.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Oxidation: m-Chloroperbenzoic acid, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Major Products Formed
Hydrolysis: Geraniol and acetic acid.
Oxidation: Geranyl acetate epoxide.
Reduction: Geraniol.
Scientific Research Applications
Geranyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for use in pharmaceuticals and natural preservatives.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of geranyl acetate involves its interaction with various molecular targets and pathways. In biological systems, geranyl acetate can modulate the activity of enzymes and receptors, leading to its observed antimicrobial and anti-inflammatory effects. The compound’s ability to disrupt microbial cell membranes and inhibit enzyme activity contributes to its antimicrobial properties .
Comparison with Similar Compounds
Geranyl acetate is similar to other esters of geraniol, such as:
Neryl acetate: Another ester of geraniol with a similar floral aroma but differing in the position of the double bond.
Linalyl acetate: An ester of linalool with a sweet, floral scent, commonly used in perfumes and cosmetics.
Citronellyl acetate: An ester of citronellol with a fresh, citrusy aroma, used in fragrances and insect repellents.
Uniqueness
Geranyl acetate stands out due to its unique combination of a pleasant floral aroma and its versatile applications in various industries. Its antimicrobial and anti-inflammatory properties further enhance its value in scientific research and potential therapeutic applications .
Properties
CAS No. |
62911-77-7 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;2,6-dimethylocta-3,7-dien-2-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-5-9(2)7-6-8-10(3,4)11;1-2(3)4/h5-6,8-9,11H,1,7H2,2-4H3;1H3,(H,3,4) |
InChI Key |
DOEMUKYJWMPKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC(C)(C)O)C=C.CC(=O)O |
Origin of Product |
United States |
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